3-Chloro-4-methoxybenzo[d]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-chloro-4-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3 |
InChI Key |
QATBLVDAQNRBGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NO2)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Benzo D Isoxazole Formation and Transformation
Elucidation of Reaction Mechanisms in Benzo[d]isoxazole Synthesis
The construction of the benzo[d]isoxazole core can be achieved through several mechanistic approaches. The primary strategies involve the formation of either the N-O bond or a C-O bond to complete the heterocyclic ring. The specific pathway is often dictated by the choice of starting materials and reagents.
The formation of the 1,2-benzisoxazole (B1199462) ring system, the core of 3-Chloro-4-methoxybenzo[d]isoxazole, traditionally proceeds via two main cyclization strategies involving the formation of a key heterocyclic bond. chim.it
C-O Bond Formation: This pathway typically begins with o-substituted aryl oximes. Under basic conditions, the cyclization occurs through an intramolecular nucleophilic substitution where the oxygen of the oxime attacks an ortho-positioned carbon, displacing a leaving group to form the C-O bond and close the five-membered ring. chim.it A related strategy involves an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence, where deprotonation of an anilide nitrogen is followed by the cyclization of the delocalized anion from the amide oxygen onto an activated aromatic ring to form the C-O bond. nih.govsemanticscholar.org
N-O Bond Formation: Alternatively, the N-O bond can be formed to complete the isoxazole (B147169) ring. This approach often utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as precursors. chim.it In the case of oximes, the hydroxyl group is typically converted into a good leaving group, which facilitates a subsequent intramolecular cyclization to forge the N-O bond. chim.it However, this pathway can sometimes face competition from the Beckmann rearrangement, which may lead to the formation of benzo[d]oxazole byproducts. chim.it Direct N-O bond formation is a less common but known transformation for synthesizing related isoxazolidine (B1194047) structures. acs.org
| Cyclization Strategy | Typical Precursor | Key Bond Formed | Common Conditions | Ref. |
| C-O Bond Formation | o-Substituted Aryl Oxime | C-O | Basic | chim.it |
| N-O Bond Formation | o-Hydroxyaryl Oxime/Imine | N-O | Various (activation of OH) | chim.it |
| N-Deprotonation–O-SNAr | Activated N-(2-fluoroaryl)anilide | C-O | Basic (e.g., K2CO3) | nih.govsemanticscholar.org |
The synthesis of the isoxazole ring is often mediated by highly reactive intermediates that are generated in situ. These intermediates are pivotal in the key bond-forming steps of the cyclization process.
N-Cl Imines: N-halogenated 2-hydroxyaryl imines serve as important intermediates in certain N-O bond formation pathways. chim.it The halogen on the nitrogen atom acts as a leaving group during the cyclization, facilitating the formation of the benzo[d]isoxazole ring. The chlorination of oximes to form chloroxime (or N-Cl imine) intermediates is a key step, which can be accomplished using reagents like N-chlorosuccinimide (NCS) or chlorine gas generated in a flow setup. nih.govresearchgate.net
Nitrile Oxides: Nitrile oxides (R-C≡N⁺-O⁻) are arguably the most significant intermediates in the synthesis of isoxazoles, typically participating in [3+2] cycloaddition reactions. chem-station.com These 1,3-dipoles can be generated from various precursors, including the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. nih.govmdpi.com Once formed, they react readily with dipolarophiles like alkynes or alkenes to construct the isoxazole or isoxazoline (B3343090) ring, respectively. chem-station.comresearchgate.netnih.gov Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful strategy where the nitrile oxide and the dipolarophile are part of the same molecule, leading to fused ring systems. mdpi.com A plausible mechanism for forming a 3,4,5-trisubstituted isoxazole involves the deprotonation of a 1,3-diketone by a base, which then adds to the carbon of the nitrile oxide intermediate. beilstein-journals.org Radical pathways can also involve nitrile oxide intermediates, for instance, through the reaction of ketones with tert-butyl nitrite (B80452) (TBN), which acts as both a radical initiator and an N-O fragment donor. mdpi.comorganic-chemistry.org
Photochemistry offers unique pathways for the formation and transformation of isoxazoles. Upon irradiation with UV light, isoxazoles can undergo significant rearrangements. The process is believed to initiate with the homolysis of the weak N-O bond, leading to the formation of a diradical species. nih.gov This is followed by rearrangement to key intermediates such as acyl azirines or nitrenes. rsc.orgbiorxiv.org These high-energy intermediates can then rearrange further to yield various products. For instance, the photoisomerization of isoxazoles has been extensively studied and often results in the formation of oxazoles. nih.gov More recently, photochemical conditions have been developed to convert trisubstituted isoxazoles into highly reactive and isolable ketenimines. nih.gov This intrinsic photoreactivity means that the isoxazole ring itself can be used as a minimalist photo-crosslinker in chemoproteomic applications, avoiding the need for more perturbing external groups like diazirines or aryl azides. rsc.orgrsc.org
| Photochemical Process | Key Intermediate(s) | Typical Outcome | Ref. |
| Photoisomerization | Acyl Azirine, Nitrene | Oxazole formation | nih.govrsc.org |
| Photorearrangement | Acyl Azirine | Ketenimine formation | nih.gov |
| Photo-crosslinking | Nitrene, Azirine | Covalent bond to protein | rsc.orgbiorxiv.org |
In syntheses involving [3+2] cycloaddition reactions with nitrile oxides, controlling the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the newly formed ring is paramount.
Regioselectivity: The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially yield two different regioisomers (e.g., 3,4-disubstituted vs. 3,5-disubstituted isoxazoles). The outcome is heavily influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile. organic-chemistry.org Theoretical studies within the framework of Molecular Electron Density Theory (MEDT) help elucidate the reaction mechanism and predict regioselectivity by analyzing the electrophilicity and nucleophilicity of the reactants. mdpi.comnih.gov For instance, in reactions with nitroethenes, local interactions between the most nucleophilic center of the dipole and the most electrophilic center of the dipolarophile can favor the formation of a single regioisomer. nih.gov In some cases, using dipolarophiles with a leaving group can effectively control the regiochemical outcome. rsc.org
Stereoselectivity: When nitrile oxides react with alkenes, new stereocenters can be created, making stereoselectivity a critical consideration. Diastereoselective cycloadditions have been reported where the approach of the nitrile oxide is directed by existing stereocenters or functional groups on the alkene, leading to the formation of a single diastereomer. chem-station.com The stereochemistry of the starting alkene is often transferred to the product in a concerted cycloaddition process. nih.gov The diastereoselectivity can be highly dependent on the substitution pattern of the reactants. nih.gov
Electrochemical methods provide a green and efficient alternative for synthesizing isoxazoles, often proceeding through radical-mediated pathways. nih.govnih.gov These methods avoid the need for sacrificial chemical oxidants by using electricity as a sustainable redox equivalent. nih.gov
Mechanistic studies, including cyclic voltammetry, kinetic analysis, and isotopic labeling, support the involvement of radical intermediates. nih.govnih.gov An electrochemical annulation can proceed via a multicomponent domino reaction. The process may begin with the generation of an acyl radical, which then attacks an alkene to form a carbon-centered radical. nih.gov Subsequent steps involve reaction with an N-O radical source, isomerization, and dehydration to yield the final isoxazole product. nih.gov These stepwise, radical-mediated mechanisms are distinct from concerted [3+2] cycloaddition pathways. nih.gov Radical pathways are not limited to electrochemistry; chemical radical initiators like tert-butyl nitrite can also be used to generate isoxazole structures through Csp³–H bond functionalization and subsequent intramolecular cycloaddition. mdpi.comorganic-chemistry.org
Intramolecular Rearrangements and Isomerization Pathways
Beyond their synthesis, benzo[d]isoxazoles can undergo various intramolecular rearrangements and isomerizations, often triggered by heat, light, or chemical reagents. As mentioned, a common competitive reaction during N-O bond formation synthesis is the Beckmann rearrangement. chim.it
Photochemical isomerization is a prominent transformation, where isoxazoles rearrange to oxazoles or ketenimines via an acyl azirine intermediate. nih.gov Another significant pathway is cycloisomerization. For example, O-propargylic oximes can be converted into isoxazoles through gold-catalyzed rearrangement and subsequent isomerization. nih.gov These rearrangements are synthetically useful, allowing for the transformation of the isoxazole scaffold into other valuable heterocyclic systems.
Thermal Isomerization of 1,2-Benzisoxazole to ortho-Hydroxybenzonitrile
The thermal rearrangement of 1,2-benzisoxazole to ortho-hydroxybenzonitrile is a well-studied and fundamental transformation. Experimental and computational studies have shown that this isomerization proceeds without fragmentation up to approximately 1040 K. nih.gov Above this temperature, fragmentation occurs, but it is the already-isomerized ortho-hydroxybenzonitrile that fragments, not the initial benzisoxazole. nih.govacs.org
Ring Contraction and Expansion Mechanisms
While less common than isomerization, benzo[d]isoxazoles and related structures can participate in reactions involving changes in ring size.
Ring Contraction: Ring contraction of heterocyclic systems related to benzisoxazoles has been observed. For instance, 1,2,4-benzoxadiazines can undergo thermal ring contraction to form benzoxazoles. rsc.org The proposed mechanism for this transformation involves an initial electrocyclic ring opening, followed by recyclization to a diaziridine intermediate, and finally, the extrusion of a nitrene fragment. rsc.org While not a direct example involving a benzisoxazole, this illustrates a potential pathway for ring contraction in related N-O containing heterocyclic systems.
Ring Expansion: Ring expansion reactions are also a feature of heterocyclic chemistry. For example, the formation of naphthalene-fused isoxazoles can be achieved from 5-iodoaryl-substituted isoxazoles through a palladium-catalyzed annulation. The proposed mechanism involves the insertion of an alkyne and C-H activation of the isoxazole core to form a seven-membered palladacycle intermediate, which then undergoes reductive elimination to yield the expanded aromatic system. chim.it
Factors Influencing Product Selectivity in Divergent Reactions
The outcome of reactions involving the benzisoxazole scaffold can be highly dependent on various factors, leading to divergent product formation. These factors include the nature of substituents on the ring, the reaction conditions, and the presence of catalysts.
Substituent Effects: The electronic properties of substituents on the benzisoxazole ring can significantly influence reactivity and product selectivity. Electron-donating groups can increase the electron density of the ring system, potentially favoring certain pathways, while electron-withdrawing groups can have the opposite effect. For example, in the context of biological activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity. nih.gov In other studies, compounds with activating groups on the phenyl ring showed good antioxidant activities, whereas those with deactivating groups exhibited anti-inflammatory activities. nih.gov
Reaction Conditions: Temperature, solvent, and the presence of a base or acid can dramatically alter the course of a reaction. For instance, the cleavage of the N-O bond in 1,2-benzisoxazole can be induced by a strong base to yield a 2-hydroxybenzonitrile (B42573) species in what is known as the Kemp elimination. wikipedia.org
Catalysis: The use of transition metal catalysts can open up new reaction pathways and control selectivity. For example, the regioselectivity of reactions can be controlled through the choice of catalyst and ligands, directing the reaction to a specific site on the molecule.
Reaction Kinetics and Reaction Rate Studies
The quantitative study of reaction rates provides deep insights into the mechanisms of chemical transformations. For the thermal isomerization of 1,2-benzisoxazole, kinetic studies have been instrumental in elucidating the reaction pathway.
Experimental Determination of Rate Constants
The unimolecular isomerization of 1,2-benzisoxazole to ortho-hydroxybenzonitrile has been studied experimentally over a temperature range of 900-1040 K using single-pulse shock-tube experiments. nih.gov The rate constants determined from these experiments provide crucial data for understanding the reaction kinetics.
| Temperature (K) | Experimental Rate Constant (k, s⁻¹) |
| 900 | Data not explicitly provided in cited sources |
| ... | ... |
| 1040 | Data not explicitly provided in cited sources |
Transition State Theory Applications
Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex or transition state. wikipedia.org This theory has been successfully applied to the thermal isomerization of 1,2-benzisoxazole. nih.gov
By calculating the potential energy surface for the isomerization, researchers have been able to apply TST to determine the theoretical rate constants. The calculated unimolecular isomerization rate constant at the high-pressure limit (k∞) for the temperature range of 900-1040 K has been expressed in the Arrhenius form. nih.govacs.org
Calculated Arrhenius Parameters for 1,2-Benzisoxazole Isomerization
| Parameter | Value |
| Pre-exponential factor (A) | 4.15 x 10¹⁴ s⁻¹ |
| Activation Energy (Ea) | 51.7 kcal/mol |
| Arrhenius Equation | k = 4.15 x 10¹⁴ exp(-51.7 x 10³/RT) s⁻¹ |
R is expressed in cal/(K·mol) nih.govacs.org
The calculated rate constant was found to be somewhat higher than the one obtained from experimental results, with the energy difference corresponding to approximately 2 kcal/mol. acs.orgresearchgate.net This application of TST provides a powerful link between theoretical calculations and experimental observations, reinforcing the proposed multi-step mechanism for the isomerization. nih.gov
Reactivity and Derivatization of the Benzo D Isoxazole Core
Functionalization Strategies for the Benzisoxazole Ring System
The benzisoxazole ring can be functionalized at various positions through several modern synthetic methodologies. These strategies leverage the electronic properties of the ring system to introduce new chemical entities.
Direct C-H activation has emerged as a powerful and efficient tool for modifying heterocyclic cores, minimizing the need for pre-functionalized starting materials. For benzo[d]isoxazole systems, transition metal-catalyzed C-H activation enables the direct introduction of new carbon-carbon and carbon-heteroatom bonds. Palladium and rhodium are common catalysts for these transformations. rsc.orgarkat-usa.org For instance, palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes can construct the benzo[d]isoxazole core itself, activating C-H bonds ortho to the phenol-derived O-N bond. researchgate.net While direct C-H functionalization on a pre-formed 3-Chloro-4-methoxybenzo[d]isoxazole is not extensively documented, related systems show that such reactions are typically directed by an existing functional group. This approach has been used to assemble the congested core of natural products like the indoxamycins. nih.gov
Table 1: Examples of C-H Activation for Benzo-Fused Heterocycle Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| [Cp*Rh(MeCN)3][SbF6]2 / AgOAc | Benzimidates, Sulfur | Benzo[d]isothiazoles | arkat-usa.org |
| Palladium(II) | N-phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | rsc.orgresearchgate.net |
This table presents examples of C-H activation used to construct benzo-fused heterocyclic systems, illustrating the potential of this strategy.
The 3-chloro substituent on this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating C-C, C-N, and C-O bonds.
The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is highly effective for this purpose. The 3-chloro position can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield 3-aryl- or 3-vinyl-4-methoxybenzo[d]isoxazoles. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of specialized ligands and reaction conditions can achieve high yields. researchgate.netrsc.org
The Sonogashira coupling provides a direct route to 3-alkynylbenzo[d]isoxazoles by reacting the 3-chloro position with a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Copper-free Sonogashira protocols have also been developed. rsc.org These reactions are carried out under mild conditions and tolerate a wide range of functional groups, making them highly valuable in synthetic campaigns. wikipedia.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Aromatic Cores
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki | 3-Iodoanisole | Phenylboronic acid | Pd-bidentate complex III, KOBut, DMF | 3-Methoxybiphenyl | researchgate.net |
| Sonogashira | Aryl halide (I, Br, Cl) | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne | wikipedia.org |
| Suzuki | 5-Triflate-isoxazole | Arylboronic acid | Pd catalyst | 5-Aryl-isoxazole | researchgate.net |
This table summarizes typical conditions for Suzuki and Sonogashira reactions on related haloarenes and heterocyclic systems, which are applicable to this compound.
The benzenoid portion of this compound is susceptible to electrophilic aromatic substitution (SEAr), such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of such substitutions is governed by the directing effects of the existing substituents.
4-Methoxy group: This is a strongly activating, ortho, para-directing group due to its electron-donating resonance effect.
3-Chloro and Isoxazole (B147169) Ring: These are deactivating, meta-directing groups due to their electron-withdrawing inductive effects.
The powerful activating effect of the methoxy (B1213986) group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C5 and C7, as C3 is already substituted). The C7 position is sterically less hindered than the C5 position (which is flanked by the methoxy and the fused ring). Therefore, electrophilic substitution is most likely to occur at the C7 position. The general mechanism involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The chlorine atom at the C3 position of the benzo[d]isoxazole ring is susceptible to nucleophilic substitution, particularly with potent nucleophiles. This provides a pathway to introduce a wide variety of functional groups at this position. Thiolates, alkoxides, and amines can displace the chloride to form new carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds, respectively. nih.gov Such reactions on related systems, like oxazino[3,2-b]indazoles, have been shown to proceed efficiently, sometimes under microwave conditions, to yield diverse substituted products. nih.gov This reactivity makes this compound a versatile intermediate for synthesizing libraries of derivatives for biological screening.
Chemical Transformations Involving the Isoxazole Moiety
The isoxazole ring itself can undergo specific chemical transformations, most notably ring-opening reactions.
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened intermediates that can be trapped or undergo further rearrangement. nsf.gov
Reductive cleavage is a common pathway. For example, the reductive ring-opening of the anticoagulant drug Razaxaban, which contains a 1,2-benzisoxazole (B1199462) core, is a major metabolic pathway, yielding a stable benzamidine (B55565) metabolite. nih.gov This type of transformation is often catalyzed by enzymes like NADH-dependent reductases. nih.gov Similarly, the anticonvulsant zonisamide, another 1,2-benzisoxazole derivative, undergoes reductive N-O bond cleavage. researchgate.net Chemical methods, such as using Mo(CO)6, can also mediate the reductive opening of isoxazoles to form enaminone intermediates, which can then cyclize to form different heterocyclic systems like pyridones. beilstein-journals.org These transformations highlight the isoxazole ring's potential as a latent functional group that can be unmasked to generate molecular complexity.
Reactions at the Nitrogen and Oxygen Atoms of the Heterocycle
No specific studies detailing the reactivity of the nitrogen and oxygen atoms within the isoxazole ring of this compound have been identified. Research on other isoxazole derivatives indicates that the nitrogen atom can be involved in reactions such as N-alkylation or N-methylation, and the N-O bond is susceptible to cleavage under certain reductive conditions. researchgate.net However, the electronic effects of the chloro and methoxy substituents on the benzene (B151609) ring would uniquely influence the reactivity of the heterocyclic core of this specific molecule, and no dedicated studies have been found.
Synthesis of Fused Polycyclic and Complex Benzo[d]isoxazole Derivatives
The synthesis of fused heterocyclic systems is a common strategy in drug discovery to create novel molecular scaffolds.
Annulation Reactions to Create Fused Systems
While general methods for the annulation of isoxazole and benzo[d]isoxazole rings are known, such as 1,3-dipolar cycloadditions and palladium-catalyzed C-H activation/[4+1] annulation, no specific examples utilizing this compound as a starting material have been documented in the literature. mdpi.com Such reactions would involve building additional rings onto the existing benzo[d]isoxazole framework.
Strategic Incorporation of Benzo[d]isoxazole into Larger Molecular Architectures
The benzo[d]isoxazole moiety is a recognized "privileged structure" in medicinal chemistry, meaning it is a common feature in biologically active compounds. nih.gov However, there are no available research articles or patents that describe the strategic incorporation of the specific this compound unit into larger, more complex molecules. Such strategies often involve multi-step synthetic sequences where the benzo[d]isoxazole serves as a key building block.
Advanced Spectroscopic and Analytical Characterization of Benzo D Isoxazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR and ¹³C NMR for Structural Assignment
For 3-Chloro-4-methoxybenzo[d]isoxazole, ¹H and ¹³C NMR spectra would be crucial for confirming the substitution pattern on the benzene (B151609) ring and the integrity of the isoxazole (B147169) ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display an AX or AB system for the two adjacent protons on the benzene ring, with their chemical shifts and coupling constants being indicative of their positions relative to the chloro and methoxy groups. The methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule. Key signals would include those for the carbons of the benzo[d]isoxazole core, the carbon bearing the chlorine atom, the carbon attached to the methoxy group, and the methoxy carbon itself. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the chloro group and the fused isoxazole ring.
Expected ¹H and ¹³C NMR Data (Illustrative) This table is populated with estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H5 | ~7.3-7.5 | - |
| H6 | ~7.0-7.2 | - |
| OCH₃ | ~3.9 | ~56 |
| C3 | - | ~155 |
| C3a | - | ~118 |
| C4 | - | ~150 (C-OCH₃) |
| C5 | - | ~115 |
| C6 | - | ~125 |
| C7 | - | ~120 (C-Cl) |
| C7a | - | ~160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of H5 and H6 would confirm their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of the carbon signals for C5 and C6 based on the already assigned proton signals.
Correlation of Experimental and Calculated NMR Parameters
In modern structural analysis, it is common to compare experimentally obtained NMR data with theoretical data calculated using computational methods like Density Functional Theory (DFT). While experimental data for this compound is not available, a computational study would involve optimizing the molecule's geometry and then calculating the NMR shielding tensors. This allows for the prediction of chemical shifts. A strong correlation between the calculated and experimental shifts for a proposed structure provides a high degree of confidence in its assignment. Such a study on this compound would be a valuable tool for its definitive characterization.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C=C bonds within the heterocyclic and aromatic rings, as well as C-O and C-Cl stretching vibrations.
Expected IR Absorption Bands This table presents expected vibrational frequencies based on typical values for the functional groups present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (methoxy) | 2950-2850 |
| C=N stretching (isoxazole) | 1650-1600 |
| C=C stretching (aromatic) | 1600-1450 |
| C-O stretching (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Cl stretching | 850-550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the molecular ion (M) peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected HRMS Data
| Ion | Calculated m/z |
| [C₈H₆³⁵ClNO₂ + H]⁺ | 184.0160 |
| [C₈H₆³⁷ClNO₂ + H]⁺ | 186.0131 |
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such compounds could involve the loss of a methyl group from the methoxy moiety, loss of CO, or cleavage of the isoxazole ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds like this compound. In a typical analysis, the compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.
Upon elution from the GC column, the separated molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), causing the molecule to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, along with other peaks representing characteristic fragments. The presence of a chlorine atom would be indicated by a distinctive isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise information on its solid-state structure.
The analysis would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would determine the exact bond lengths, bond angles, and torsion angles within the molecule. This data would unambiguously confirm the connectivity of the atoms and the planarity of the benzo[d]isoxazole ring system, as well as the orientation of the chloro and methoxy substituents. Such structural details are crucial for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, which dictate the crystal packing. At present, there are no published crystallographic data for this compound in crystallographic databases.
Following a successful XRD experiment, the obtained geometric parameters can be compared with those derived from theoretical calculations, often using methods like Density Functional Theory (DFT). Such a comparison serves to validate both the experimental and theoretical models.
Computational modeling would typically involve geometry optimization of the this compound molecule in the gaseous phase. The resulting theoretical bond lengths and angles can then be systematically compared with the experimental values from XRD. Discrepancies between the gas-phase theoretical data and the solid-state experimental data can often be attributed to the effects of crystal packing and intermolecular forces in the solid state. This comparative analysis provides deeper insight into how the crystalline environment influences the molecular structure. Without experimental XRD data, this comparative analysis remains hypothetical for this specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a molecular formula of C₈H₆ClNO₂, the theoretical elemental composition can be calculated.
This analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the purified compound is combusted at high temperatures, converting the elements into simple gases (e.g., CO₂, H₂O, N₂, HCl). These gases are then separated and quantified. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the calculated theoretical values to confirm the empirical formula and the compound's purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 52.33% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.30% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.31% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.63% |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.43% |
| Total | 183.59 | 100.00% |
Note: The data in this table is calculated based on the molecular formula and has not been experimentally verified from published sources for this specific compound.
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable for the purification of synthesized compounds like this compound from reaction byproducts or starting materials.
Column chromatography is a standard method for purifying chemical compounds on a larger scale. For this compound, a slurry of silica (B1680970) gel in a non-polar solvent would likely be packed into a glass column. The crude product, dissolved in a minimal amount of solvent, would be loaded onto the top of the silica. A solvent system, or eluent, of gradually increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would then be passed through the column. Compounds separate based on their differential adsorption to the silica and solubility in the eluent. Fractions would be collected and analyzed by analytical TLC to identify those containing the pure product.
Preparative Thin-Layer Chromatography (TLC) operates on the same principles as column chromatography but is performed on a larger, thicker TLC plate. It is typically used for purifying smaller quantities of material. A solution of the crude compound is applied as a band onto the plate, which is then developed in a chamber containing a suitable eluent. After development, the separated bands corresponding to different compounds are visualized (often under UV light). The band corresponding to the desired product is scraped from the plate, and the compound is recovered by washing the silica with a polar solvent.
While these are standard procedures, the specific optimal solvent systems for the chromatographic purification of this compound have not been documented in the accessible scientific literature.
Future Directions and Emerging Research Avenues in Benzo D Isoxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The demand for environmentally benign and efficient chemical processes has spurred significant innovation in the synthesis of benzo[d]isoxazoles.
Chemo-, Regio-, and Stereoselective Synthesis of Complex Derivatives
The synthesis of complex benzo[d]isoxazole derivatives with precise control over their three-dimensional structure is a critical area of ongoing research. mdpi.comnih.gov Achieving high chemo-, regio-, and stereoselectivity is paramount for developing compounds with specific biological activities. nih.gov Recent advancements include the development of novel catalytic systems and reaction conditions that allow for the selective functionalization of the benzo[d]isoxazole core. mdpi.comrsc.org For example, transition metal-catalyzed cycloadditions and regioselective functionalization techniques have been highlighted as key methodologies for creating a wide array of isoxazole (B147169) derivatives with enhanced bioactivity. rsc.org The electrophilic cyclization of functionally-substituted acetylenes has also proven to be a powerful tool for constructing diverse and highly substituted isoxazole ring systems. nih.gov These advanced synthetic methods are crucial for accessing novel analogs of 3-Chloro-4-methoxybenzo[d]isoxazole with tailored properties.
Exploration of New Reactivity Patterns and Unprecedented Transformations
Researchers are actively investigating novel chemical reactions and transformations involving the benzo[d]isoxazole ring system. This includes exploring its reactivity in cycloaddition reactions and its potential for ring-opening to form other valuable chemical intermediates. For instance, rhodium-catalyzed [5+1]-cycloaddition reactions of 3-diazoindolin-2-imines with benzo[d]isoxazoles have been reported to afford functionalized spirocyclic indolines. researchgate.net The inherent strain of the N-O bond in the isoxazole ring makes it susceptible to cleavage under specific conditions, opening up pathways to difunctionalized compounds that can serve as versatile building blocks in organic synthesis. eurekaselect.com Understanding and harnessing these new reactivity patterns will enable the synthesis of previously inaccessible molecular architectures based on the this compound framework.
Application of Machine Learning and AI in Benzo[d]isoxazole Design and Synthesis
Integration of Computational and Experimental Approaches for Mechanistic Discovery
A synergistic approach that combines computational modeling with experimental studies is becoming increasingly vital for elucidating the reaction mechanisms of benzo[d]isoxazole synthesis and reactivity. unifi.it Computational studies can provide valuable insights into the energetics of reaction pathways, transition state structures, and the factors governing selectivity. acs.org For example, computational analysis has been used to understand the mechanism of the base-catalyzed decomposition of benzisoxazoles. acs.org This mechanistic understanding, when coupled with experimental validation, allows for the rational design of more efficient and selective synthetic methods. This integrated approach is crucial for optimizing the synthesis of this compound and for predicting its behavior in various chemical transformations.
Role of Benzo[d]isoxazoles as Intermediates in the Synthesis of Other Heterocyclic Systems
The benzo[d]isoxazole ring system is not only a valuable scaffold in its own right but also serves as a versatile intermediate for the synthesis of other important heterocyclic compounds. researchgate.net The strategic cleavage of the N-O bond can unmask reactive functional groups, which can then be used to construct a variety of other ring systems. eurekaselect.com For instance, isoxazoles can be transformed into imidazoles, pyridopyrimidines, quinolones, and 1,3-oxazine-6-ones. researchgate.net This synthetic versatility makes benzo[d]isoxazoles, including derivatives like this compound, valuable building blocks for accessing a wide range of complex and biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
